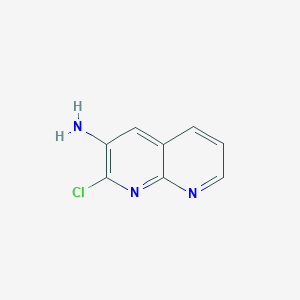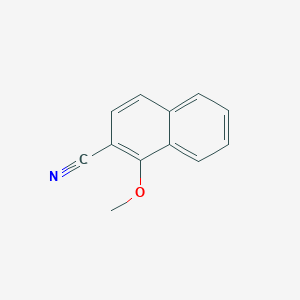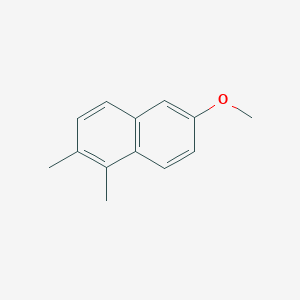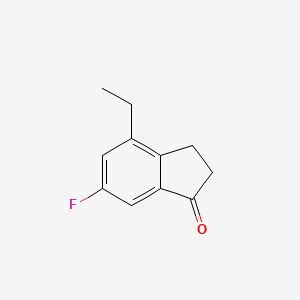
5-Fluoro-1-methylindazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methylindazole-4-carbaldehyde is an organic compound with the molecular formula C9H7FN2O. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methylindazole-4-carbaldehyde typically involves the reaction of indazole with fluoroacetic acid methyl ester and chloroformic acid. The process includes several steps:
Formation of the Indazole Core: Indazole is synthesized through the cyclization of o-phenylenediamine with formic acid.
Fluorination: The indazole core is then reacted with fluoroacetic acid methyl ester under basic conditions to introduce the fluorine atom.
Formylation: The final step involves the formylation of the fluorinated indazole using chloroformic acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-1-methylindazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: 5-Fluoro-1-methylindazole-4-carboxylic acid.
Reduction: 5-Fluoro-1-methylindazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-1-methylindazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-methylindazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methylindazole-4-carbaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Fluoroindazole-4-carbaldehyde: Lacks the methyl group, affecting its solubility and interaction with biological targets.
5-Fluoro-1-methylindazole-3-carbaldehyde: The position of the aldehyde group is different, leading to variations in chemical behavior and applications.
Uniqueness: 5-Fluoro-1-methylindazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical properties and biological activities. These structural features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7FN2O |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
5-fluoro-1-methylindazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7FN2O/c1-12-9-3-2-8(10)7(5-13)6(9)4-11-12/h2-5H,1H3 |
Clave InChI |
GPSRFEPZYOXOJB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)C(=C(C=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)








